molecular formula C19H19N3 B8783907 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine

2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine

Cat. No.: B8783907
M. Wt: 289.4 g/mol
InChI Key: IRQKGSUIGOEOEX-UHFFFAOYSA-N
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Description

2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine is a complex organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl derivatives with naphthyridine precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-amine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties. Its benzyl group and naphthyridine core make it a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C19H19N3

Molecular Weight

289.4 g/mol

IUPAC Name

2-benzyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-amine

InChI

InChI=1S/C19H19N3/c20-19-15-8-4-5-9-17(15)21-18-10-11-22(13-16(18)19)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H2,20,21)

InChI Key

IRQKGSUIGOEOEX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C(C3=CC=CC=C3N=C21)N)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

11.55 g (97.80 mmol) of 2-aminobenzonitrile and 24.07 g (127.14 mmol) of N-benzylpiperidine-4-one were dissolved in 200 ml of ethyl acetate, to which 50.00 g (225.00 mmol) of trimethylsilyltrifluoromethane sulfonate was added dropwise at room temperature. After the end of the dropwise addition, the mixture was refluxed under heating for 6 hours. After air cooling, the produced crystals were filtered out and washed with 320 ml of ethyl acetate. The obtained crystals were dried, added to a mixed solution of 400 ml of water and 200 ml of ethanol and dissolved by heating. After air cooling, 250 ml of a 1N sodium hydroxide solution was added thereto and the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution and dried over anhydrous sodium sulfate, and then the drying agent was filtered out. The filtrate was concentrated under reduced pressure and the residue was suspended in a mixed solution of 200 ml of ethyl acetate and 200 ml of hexane. The produced crystals were filtered out and further washed with the above mixed solution to obtain the title compound (27.39 g, 95% yield).
Quantity
11.55 g
Type
reactant
Reaction Step One
Quantity
24.07 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
95%

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